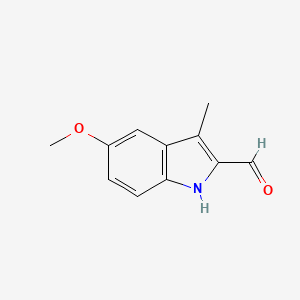
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, is a derivative of the indole family, which is a core structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis for the development of new drugs and materials.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. For instance, the Skraup reaction, as mentioned in the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involves the formation of a naphthyridine derivative from a methoxy-methyl-pyridine precursor . Although not directly related to the target molecule, this method indicates the versatility of indole chemistry in functionalizing the indole core. Similarly, the synthesis of 5H-Pyrido[4, 3-b]indole derivatives based on 1-hydroxyindole chemistry demonstrates the potential for creating diverse indole-based structures .
Molecular Structure Analysis
Indole derivatives exhibit a wide range of molecular interactions and crystal packing arrangements. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone shows molecules paired by hydrogen bonds, forming ribbons . The dihedral angle between the indole and phenyl ring systems in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is another example of the structural diversity of indole derivatives .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions, which allow for the functionalization and modification of the indole core. The nucleophilic substitution reaction in indole chemistry, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, is a method to achieve regioselective substitution at the indole 2-position . Additionally, the reaction of indole carbaldehydes with amino-triazole-thiols to form triazolo(thiadiazepino)indoles showcases the reactivity of the indole aldehyde group .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using various spectroscopic techniques. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provides insights into its electronic nature, reactivity, and non-linear optical properties . The thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole indicates good thermal stability up to 215°C .
Applications De Recherche Scientifique
Versatility in Electrophilic Reactions
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde demonstrates versatility as an electrophile. It reacts regioselectively with various nucleophiles, forming trisubstituted indole derivatives. This property is beneficial for synthesizing novel compounds like pyrimido[1,2-a]indoles, highlighting its utility in creating diverse molecular structures (Yamada et al., 2009).
Applications in Crystallography
The molecule shows significant applications in crystallography. For instance, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, a derivative, demonstrates interesting hydrogen bonding patterns and forms ribbons in crystal structures (Ali et al., 2005).
Synthesis of Novel Compounds
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is used in the synthesis of unique compounds. For example, the reaction with electrophiles at specific positions on the molecule has led to the creation of compounds like 1-methoxy-NN-dimethyl-tryptamine (Acheson et al., 1979).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown significant properties. For instance, a new indole alkaloid isolated from Cleome droserifolia has demonstrated potent urease inhibition and marginal α-glucosidase enzyme activity (Hussain et al., 2015).
Antioxidant Properties
Studies have shown the potential of derivatives of this compound as antioxidants. For example, KAD22, designed as a dopamine D2 receptor agonist with antioxidant activity, was derived from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde (Kaczor et al., 2021).
Antibacterial Activities
Some derivatives of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde have been studied for their antibacterial activities, showing effectiveness against various bacterial strains (Carrasco et al., 2020).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions of research involving 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde could involve its potential use as a reactant in the preparation of various compounds. For instance, it could be used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . Additionally, it could be used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
Propriétés
IUPAC Name |
5-methoxy-3-methyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQUHHXDJIUUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360634 |
Source


|
| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
30464-90-5 |
Source


|
| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


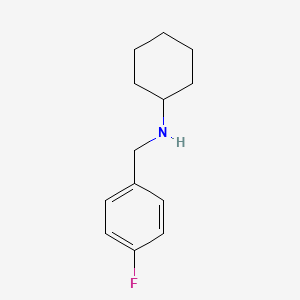
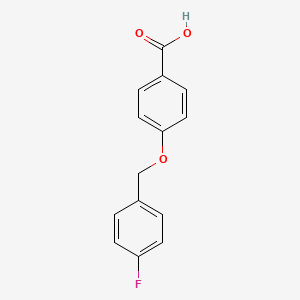
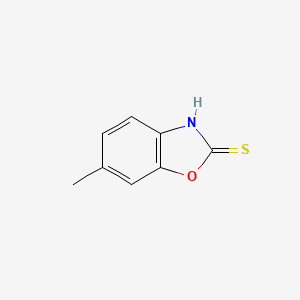
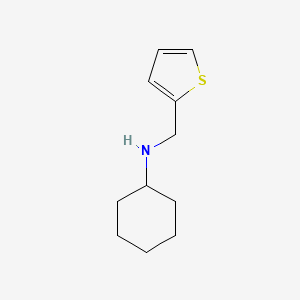
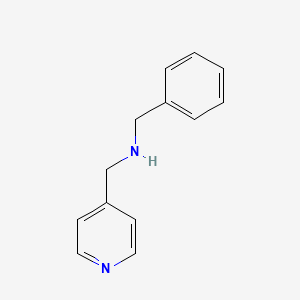
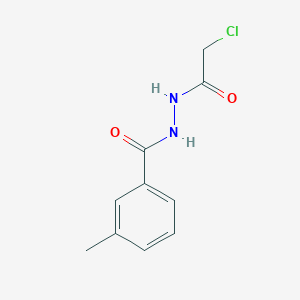
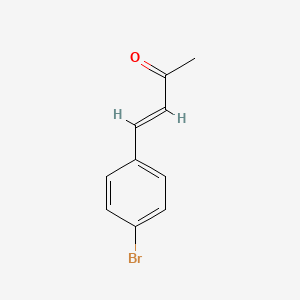
![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
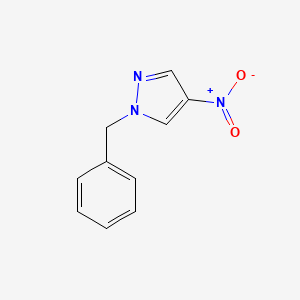
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)
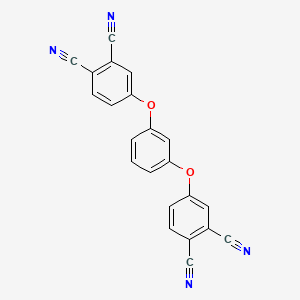
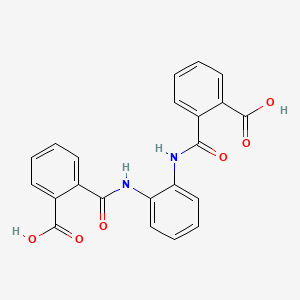
![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)